molecular formula C24H25N3O6 B14976176 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone

Cat. No.: B14976176
M. Wt: 451.5 g/mol
InChI Key: JLSCAZTUHMZDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, dimethoxyphenyl, oxazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the piperazine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is unique due to its combination of benzodioxole, dimethoxyphenyl, oxazole, and piperazine moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C24H25N3O6/c1-29-19-6-4-17(12-21(19)30-2)18-13-23(33-25-18)24(28)27-9-7-26(8-10-27)14-16-3-5-20-22(11-16)32-15-31-20/h3-6,11-13H,7-10,14-15H2,1-2H3

InChI Key

JLSCAZTUHMZDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.